molecular formula C20H21N3O3 B2945609 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 946257-24-5

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2945609
CAS No.: 946257-24-5
M. Wt: 351.406
InChI Key: RLGOIBSCEMBOTB-UHFFFAOYSA-N
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Description

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide is a pyrido[1,2-a]pyrimidinone derivative featuring a 4-ethoxyphenylacetamide substituent at the 3-position of the heterocyclic core. The ethoxy group at the para position of the phenyl ring likely enhances lipophilicity, influencing its pharmacokinetic profile.

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-26-16-8-6-15(7-9-16)11-18(24)22-19-14(3)21-17-10-5-13(2)12-23(17)20(19)25/h5-10,12H,4,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGOIBSCEMBOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide (CAS Number: 946257-30-3) is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O2C_{21}H_{22}N_{4}O_{2}, with a molecular weight of 378.43 g/mol. The structure features a pyrido-pyrimidine core, which is known for its diverse biological activities.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic properties of related pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of collagen synthesis in vitro. The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be around 45.69 μM and 45.81 μM in specific assays targeting collagen expression and hydroxyproline content in cell cultures .

Anti-inflammatory Effects

In silico studies suggest that derivatives of this compound can act as inhibitors of the TNFα-TNFR1 signaling pathway, which is crucial in inflammatory responses. These inhibitors showed promise as anti-inflammatory agents by modulating the expression of pro-inflammatory cytokines .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. For example, a related series exhibited potent inhibition of PI3K signaling pathways in cancer models, indicating potential applications in treating various malignancies .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Collagen Synthesis : By targeting hepatic stellate cells, these compounds can effectively reduce collagen production associated with fibrosis.
  • Modulation of Cytokine Release : The ability to inhibit TNFα signaling suggests a role in reducing inflammatory cytokine levels.
  • Cell Cycle Arrest : Some studies indicate that related compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

  • Study on Fibrosis : A study involving the administration of pyrimidine derivatives showed a marked reduction in fibrosis markers in liver injury models. The use of Picro-Sirius red staining confirmed decreased collagen deposition in treated groups compared to controls.
  • Cancer Models : In preclinical trials involving prostate cancer xenografts, compounds sharing structural features with this compound demonstrated significant tumor growth inhibition and modulation of apoptotic pathways .

Data Summary

Activity TypeObservationsIC50 Values
AntifibroticInhibition of collagen synthesis45.69 μM - 45.81 μM
Anti-inflammatoryModulation of TNFα signalingNot specified
AnticancerTumor growth inhibitionNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several analogues, including:

a) N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)
  • Core Structure: Thieno[2,3-d]pyrido-pyrimidinone with a tetrahydrofuran-like ring.
  • Substituents: Phenylamino group at position 2 and acetylated amine at position 3.
  • Key Differences: Incorporation of a sulfur atom in the thieno ring and a saturated pyrido moiety, which may alter electronic properties compared to the fully aromatic pyrido[1,2-a]pyrimidinone core of the target compound .
b) N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide
  • Core Structure: Identical pyrido[1,2-a]pyrimidinone core.
  • Substituents : 2-Iodobenzamide group instead of 4-ethoxyphenylacetamide.
  • The ethoxy group in the target compound may improve solubility in polar solvents compared to the iodinated analogue .
c) Chromen-4-one-Pyrazolo[3,4-d]pyrimidine Hybrid (Example 83)
  • Core Structure : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
  • Substituents: Fluorophenyl and dimethylamino groups.
  • Key Differences: The chromenone-pyrrolopyrimidine hybrid lacks the pyrido-pyrimidinone scaffold but shares acetamide functionalization. Its higher melting point (302–304°C) suggests greater crystallinity or stability compared to pyrido-pyrimidinone derivatives .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight Melting Point Yield Notable Features
Target Compound Not Provided Not Provided Not Reported Not Reported 4-Ethoxyphenylacetamide substituent
Compound 24 C18H19N5SO2 369.44 g/mol 143–145°C 73% Thieno ring, phenylamino group
2-Iodobenzamide Derivative C17H14IN3O2 419.22 g/mol Not Reported Not Reported Iodine substituent, higher molecular weight
Chromen-4-one-Pyrazolo[3,4-d]pyrimidine Hybrid C31H27F2N5O4 571.20 g/mol 302–304°C 19% Fluorinated aromatic groups, chromenone core
Key Observations:
  • Solubility : The ethoxy group in the target compound may enhance solubility in organic solvents compared to the iodinated derivative, which is heavier and more polarizable.
  • Thermal Stability: The chromenone hybrid’s high melting point highlights the impact of fused aromatic systems on stability.

Spectroscopic and Analytical Data

  • Compound 24 :
    • IR : Peaks at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (amide C=O) confirm acetyl and carbonyl groups.
    • ¹H-NMR : Signals at δ 2.10 (COCH3) and δ 7.37–7.47 (aromatic protons) align with its structure .
  • Target Compound: Expected IR peaks would include C=O (amide and pyrimidinone) and aromatic C-O (ethoxy). NMR would show distinct signals for the ethoxyphenyl group (δ ~1.4 ppm for CH3, δ ~4.0 ppm for OCH2).

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